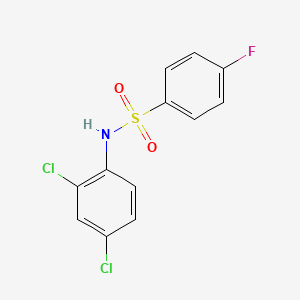

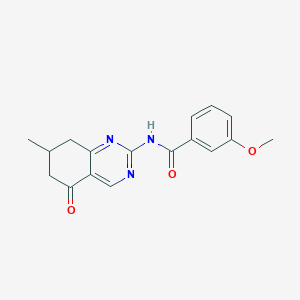

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves selective protection of primary amines, acylation reactions, and the use of green solvents like water. A method for synthesizing N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides under solvent-free conditions has been reported, highlighting chemoselective N-acylation reagents for amine acylation (Ebrahimi et al., 2015). Additionally, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, through steps including the Schiemann reaction and oxychlorination, has been detailed, providing insights into potential synthetic pathways for related sulfonamide derivatives (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

Research on the crystal structures of compounds closely related to "N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide" reveals details about their molecular conformations and intermolecular interactions. For instance, the study of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives has shown the importance of sulfonyl-O and carbonyl-O atoms as hydrogen bond acceptors, contributing to the stabilization of their molecular structures (Suchetan et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including those structurally similar to "N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide," participate in various chemical reactions. For example, the use of N-fluorobenzenesulfonimide in Pd-catalyzed diamination of unactivated alkenes illustrates the reactivity of sulfonamide derivatives in forming cyclic diamine derivatives through innovative catalytic processes (Sibbald et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of "N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide" were not found, investigations into related sulfonamides provide valuable insights. The analysis of crystal structures and molecular packing patterns helps understand the physical characteristics of these compounds, including their stability and solubility behaviors.

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. For example, the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products under irradiation indicates the potential reactivity of sulfonamide derivatives under specific conditions (Miller & Crosby, 1983).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNKBRWBVZHMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(4-methoxybenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612291.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5612305.png)

![6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5612309.png)

![5-(1-adamantylacetyl)-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5612316.png)

![2-(3-oxo-1,3-dihydro-2H-indazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5612322.png)

![4-(5-{(2S)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5612357.png)

![1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5612361.png)

![(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5612374.png)

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5612377.png)

![2-((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)-2-oxoethanol](/img/structure/B5612380.png)